Febuxostat-acyl-B-D-glucuronide
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Overview
Description
Febuxostat Acyl-©micro-D-glucuronide is a metabolite of Febuxostat, a potent, selective, and non-purine xanthine oxidase inhibitor. Febuxostat is primarily used to treat chronic hyperuricemia in patients with gout by reducing the production of uric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Febuxostat Acyl-©micro-D-glucuronide involves the glucuronidation of Febuxostat. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, typically around pH 7.4 .
Industrial Production Methods
Industrial production of Febuxostat Acyl-©micro-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Febuxostat Acyl-©micro-D-glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Febuxostat Acyl-©micro-D-glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Febuxostat.
Biology: Investigated for its role in the metabolic pathways of xanthine oxidase inhibitors.
Medicine: Studied for its potential therapeutic effects and safety profile in treating hyperuricemia and gout.
Industry: Used in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Febuxostat Acyl-©micro-D-glucuronide exerts its effects by inhibiting the enzyme xanthine oxidase, which is responsible for the production of uric acid. By reducing the activity of this enzyme, the compound lowers serum uric acid levels, thereby preventing the formation of urate crystals and reducing inflammation in gout patients .
Comparison with Similar Compounds
Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used to treat hyperuricemia and gout.
Oxypurinol: A metabolite of Allopurinol with similar inhibitory effects on xanthine oxidase.
Uniqueness
Febuxostat Acyl-©micro-D-glucuronide is unique due to its non-purine structure, which allows for selective inhibition of xanthine oxidase without affecting other purine-related pathways. This selectivity reduces the risk of side effects commonly associated with purine analogs like Allopurinol .
Properties
Molecular Formula |
C22H24N2O9S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29) |
InChI Key |
ZRXRMGPMLDOOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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